1-Deoxymethylsphinganine

Übersicht

Beschreibung

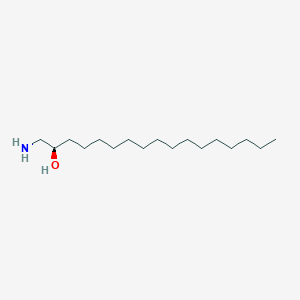

1-Deoxymethylsphinganine is a bioactive sphingoid, specifically the 1-deoxymethyl derivative of sphinganine. It is a sphingoid base that lacks the hydroxymethyl group present in sphinganine, making it unique in its structure and function . The molecular formula of this compound is C17H37NO, and it plays a significant role in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Deoxymethylsphinganine can be synthesized through several methods. One common approach involves the reduction of 1-deoxysphinganine using specific reducing agents under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Metabolic Reactions and Enzymatic Processing

1-Deoxymethylsphinganine undergoes cytochrome P450 (CYP4F)-mediated oxidation, forming eight downstream metabolites . These include hydroxylated and carboxylated derivatives critical for detoxification.

| Reaction Type | Enzyme Involved | Products Identified | Biological Role |

|---|---|---|---|

| ω-Hydroxylation | CYP4F | 1-DeoxySA-20-OH | Detoxification |

| Carboxylic acid formation | CYP4F | 1-DeoxySA-COOH | Excretion facilitation |

| Chain shortening | CYP4F | C16/C18 truncated derivatives | Membrane remodeling |

This pathway enables degradation of 1-deoxySA, previously considered a "dead-end" metabolite .

Biochemical Interactions

This compound directly interacts with cellular targets:

-

Sphingosine kinase 1 (SK1): Binds SK1, inducing its proteasomal degradation and elevating sphingosine (Sph) levels .

-

Reactive oxygen species (ROS): Moderately increases ROS, altering PKM2 and PHGDH activity to boost serine synthesis .

Mechanistic impact:

Biological Implications

-

Neurotoxicity: Accumulation in neurons disrupts sphingolipid homeostasis, contributing to hereditary sensory neuropathy (HSAN1) .

-

Cancer adaptation: Promotes survival in serine-deprived tumors by upregulating serine synthesis enzymes .

-

Therapeutic targets: CYP4F inhibition exacerbates toxicity, while induction enhances 1-deoxySA clearance .

Wissenschaftliche Forschungsanwendungen

1-Deoxymethylsphinganine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-deoxymethylsphinganine involves its interaction with specific molecular targets and pathways within cells. It acts as a sphingoid base, influencing sphingolipid metabolism and signaling . The compound can modulate various cellular processes, including apoptosis, cell proliferation, and differentiation . Its effects are mediated through interactions with enzymes and receptors involved in sphingolipid metabolism .

Vergleich Mit ähnlichen Verbindungen

1-Deoxymethylsphinganine is unique compared to other similar compounds due to its lack of a hydroxymethyl group. Similar compounds include:

1-Deoxysphinganine: Another bioactive sphingoid that lacks the hydroxyl group at the first carbon position.

Sphinganine: The parent compound from which this compound is derived, containing a hydroxymethyl group.

The absence of the hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

1-Deoxymethylsphinganine (DMSP) is a member of the 1-deoxysphingolipid family, which has garnered interest due to its unique biological activities and potential implications in various diseases. This article delves into the biological activity of DMSP, highlighting its mechanisms of action, cytotoxicity, and relevance in pathological conditions.

Overview of this compound

This compound is synthesized through the incorporation of glycine instead of serine in the sphingolipid biosynthetic pathway. This process is catalyzed by serine palmitoyltransferase (SPT), which can utilize alternative substrates under specific metabolic conditions, particularly during serine deprivation .

DMSP exhibits several biological activities, primarily through its influence on cellular signaling pathways and metabolic adaptations:

- Cellular Stress Response : DMSP plays a role in cellular responses to stress, particularly under conditions of serine and glycine deprivation. It has been shown to increase intracellular reactive oxygen species (ROS), which can lead to adaptive metabolic changes in cancer cells. This response includes the degradation of sphingosine kinase 1 (SK1), resulting in elevated levels of sphingosine (Sph) that promote cell survival during nutrient scarcity .

- Cytotoxic Effects : Research indicates that DMSP can be neurotoxic, particularly to motor neurons and dorsal root ganglia (DRGs). In vitro studies have demonstrated that DMSP induces cytotoxicity at certain concentrations, impacting cell viability and function .

Cytotoxicity Studies

A series of studies have explored the cytotoxic effects of DMSP:

These findings suggest that while DMSP may have physiological roles under certain conditions, its accumulation can lead to detrimental effects on neural tissues.

Case Studies and Clinical Relevance

Several case studies highlight the clinical implications of elevated levels of deoxysphingolipids, including DMSP:

- Neuropathy Cases : Elevated levels of DMSP have been associated with hereditary sensory and autonomic neuropathy (HSAN) and other neuropathic conditions. Patients with HSAN exhibit symptoms linked to impaired neuronal function, potentially exacerbated by the neurotoxic effects of deoxysphingolipids .

- Metabolic Disorders : In metabolic syndrome and diabetes mellitus, increased concentrations of deoxysphingolipids, including DMSP, have been observed. These lipids are implicated in the pathophysiology of insulin resistance and other metabolic disturbances .

Eigenschaften

IUPAC Name |

(2R)-1-aminoheptadecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVBFHUWZNNKIK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311944 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219484-98-6 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219484-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.